4-(9-Anthracenyloxy)-1-butanamine
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Overview
Description
4-(9-Anthracenyloxy)-1-butanamine is an organic compound that features an anthracene moiety linked to a butanamine chain via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9-Anthracenyloxy)-1-butanamine typically involves multiple steps. One common method starts with the preparation of 4-(9-anthracenyl)butyl bromide. This is achieved by reacting 9-bromoanthracene with 1,4-dibromobutane in the presence of n-butyllithium. The resulting 4-(9-anthracenyl)butyl bromide is then converted to 4-(9-anthracenyl)butyl azide using sodium azide in dimethyl sulfoxide. Finally, the azide is reduced to 4-(9-anthracenyl)butylamine using palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(9-Anthracenyloxy)-1-butanamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4-(9-Anthracenyloxy)-1-butanamine has diverse applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in fluorescence microscopy and imaging.
Mechanism of Action
The mechanism of action of 4-(9-Anthracenyloxy)-1-butanamine primarily involves its interaction with molecular targets through its amine and anthracene groups. The anthracene moiety can participate in π-π stacking interactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions facilitate the compound’s binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
9-Anthraldehyde oxime: Used in the synthesis of various heterocyclic compounds.
9-Anthracenemethanol: Utilized in Diels-Alder reactions and as an initiator in polymerization reactions.
9-Anthracene carboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Uniqueness: 4-(9-Anthracenyloxy)-1-butanamine stands out due to its unique combination of an anthracene moiety and a butanamine chain, which imparts distinct fluorescence properties and versatile reactivity. This makes it particularly valuable in applications requiring fluorescent probes and advanced material development.
Properties
CAS No. |
96334-91-7 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-anthracen-9-yloxybutan-1-amine |
InChI |
InChI=1S/C18H19NO/c19-11-5-6-12-20-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12,19H2 |
InChI Key |
AAIGTATUYZIFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCCCN |
Origin of Product |
United States |
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